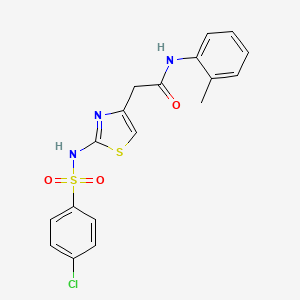
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential application in cancer treatment. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which has been identified as a key player in the growth and survival of cancer cells. In
Aplicaciones Científicas De Investigación
Structural and Metabolic Stability Studies
One area of research involves the investigation of metabolic stability related to phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. For instance, a study on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide explored various 6,5-heterocycles to enhance metabolic stability, reducing deacetylation of the benzothiazole moiety observed in in vivo and hepatocyte metabolism studies (Stec et al., 2011).
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated sulfonamide derivatives for their biological activities. Compounds with different moieties attached to a sulfonamide base have shown potential as anticancer and antimicrobial agents. For example, derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides were tested for their anticancer activity against breast and colon cancer cell lines, revealing compound 17 as notably potent against breast cancer cells (Ghorab et al., 2015).
Anticonvulsant Agents
Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with significant anticonvulsant activity. Certain synthesized compounds provided protection against picrotoxin-induced convulsion, with one derivative offering 100% protection, highlighting the potential of these molecules in developing new anticonvulsant drugs (Farag et al., 2012).
Antiviral Research
The synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been explored for antiviral applications. Initial studies indicated certain compounds exhibited anti-tobacco mosaic virus activity, suggesting a pathway for developing novel antiviral drugs (Chen et al., 2010).
Antimicrobial Studies
New pyridine derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results that could lead to the development of new antimicrobial agents (Patel & Agravat, 2007).
COVID-19 Drug Research
Amid the COVID-19 pandemic, the antimalarial activity of sulfonamide derivatives has been investigated for potential use against the virus. Computational calculations and molecular docking studies have highlighted certain sulfonamide compounds for their promising activity profiles, offering insights into their potential repurposing for COVID-19 treatment (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-4-2-3-5-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-8-6-13(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJVSBVRVHLBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)
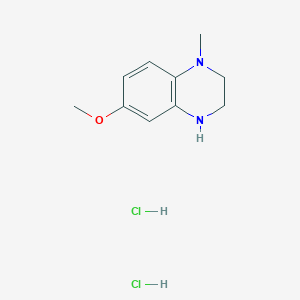
![ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2765353.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2765354.png)
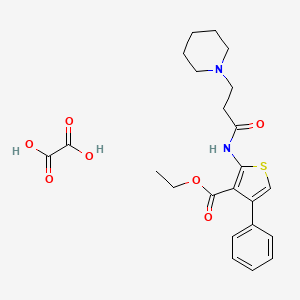
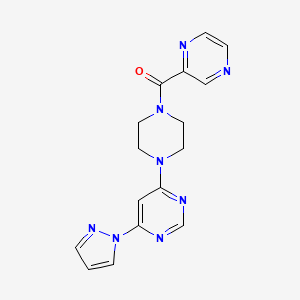
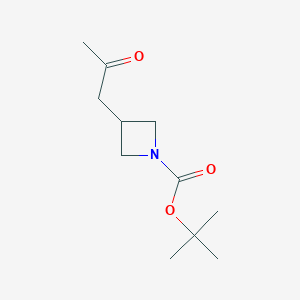
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)
![N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765364.png)
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2765366.png)
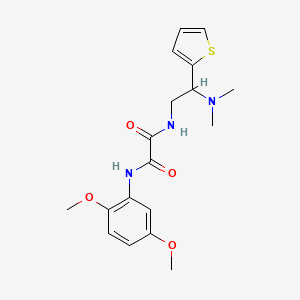
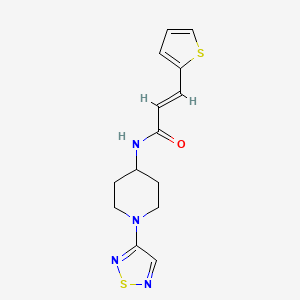

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)